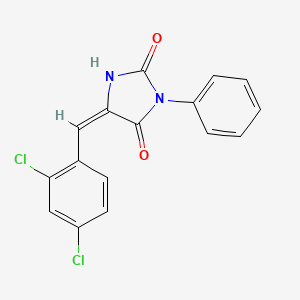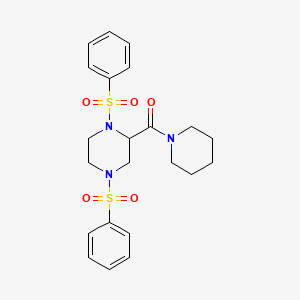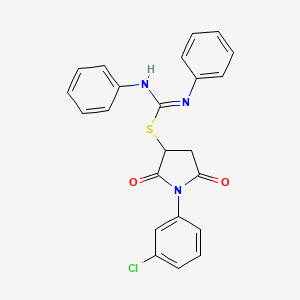
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate, also known as BDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities. In
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs for the treatment of psychiatric disorders. This compound has been found to bind to serotonin receptors in the brain, which are involved in the regulation of mood and behavior. This binding activity has led to investigations into the potential use of this compound as a novel antidepressant or anxiolytic agent.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves its binding to serotonin receptors, particularly the 5-HT2A receptor subtype. This binding activity results in the modulation of various neurotransmitter systems in the brain, including dopamine and glutamate. This compound has also been found to increase the release of certain neuropeptides, such as oxytocin, which are involved in social behavior and emotional regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. These effects include changes in brain activity, alterations in neurotransmitter levels, and modulation of behavioral responses. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which allows for consistent results across experiments. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential for off-target effects, particularly at high doses. Careful dosing and monitoring are necessary to avoid confounding results in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate. One area of interest is in the development of new drugs based on the structure of this compound. Modifications to the chemical structure may lead to compounds with improved therapeutic potential and reduced side effects. Another future direction is in the investigation of the long-term effects of this compound on brain function and behavior. Understanding the potential risks and benefits of this compound is essential for its safe and effective use in scientific research.
Métodos De Síntesis
The synthesis method for 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves the reaction between 1-(1,3-benzodioxol-5-ylmethyl)piperazine and 2-chlorobenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This method has been optimized for high yields and purity, making this compound an attractive compound for scientific research.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2.C2H2O4/c19-15-3-1-2-4-16(15)21-9-7-20(8-10-21)12-14-5-6-17-18(11-14)23-13-22-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGQSFOLIJEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B5024064.png)
![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
![N-cyclohexyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B5024101.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)


![N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)

![N-(2-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5024167.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)